

7-Methylxanthine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Methylxanthine

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7-Methylxanthine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylxanthine (7-MX), a metabolite of caffeine and theobromine, is a purine alkaloid of significant interest in biomedical research and drug development. This technical guide provides a comprehensive overview of **7-Methylxanthine**, focusing on its chemical identity, analytical and synthetic methodologies, and its primary mechanism of action as a non-selective adenosine receptor antagonist. Particular emphasis is placed on its emerging role in the management of myopia, detailing the proposed signaling pathways and its effects on scleral tissue. This document is intended to serve as a core resource for professionals engaged in the study and application of this compound.

Chemical Identity and Properties

7-Methylxanthine, also known as heteroxanthine, is a xanthine derivative with a methyl group at the N7 position.[1] It is a key intermediate in the metabolism of widely consumed methylxanthines like caffeine and theophylline.[2]

Chemical Identifiers

A comprehensive list of chemical identifiers for **7-Methylxanthine** is provided in Table 1, facilitating its unambiguous identification in research and regulatory contexts.

Table 1: Chemical Identifiers for **7-Methylxanthine**

Identifier	Value	Reference(s)
CAS Number	552-62-5	[3][4]
PubChem CID	68374	[3]
IUPAC Name	7-methyl-3H-purine-2,6-dione	[3]
InChI	InChI=1S/C6H6N4O2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12)	[3]
InChIKey	PFWLFWPASULGAN-UHFFFAOYSA-N	[3]
SMILES	<chem>CN1C=NC2=C1C(=O)NC(=O)N2</chem>	[3]
Molecular Formula	C6H6N4O2	[3]
Synonyms	Heteroxanthine, 7-MX, NSC 7861	[1]

Physicochemical Properties

Key physicochemical properties of **7-Methylxanthine** are summarized in Table 2.

Table 2: Physicochemical Properties of **7-Methylxanthine**

Property	Value	Reference(s)
Molecular Weight	166.14 g/mol	[3]
Melting Point	>300 °C	[3]
LogP	-0.89	[3]
Water Solubility	Soluble	[5]
Appearance	Solid	[3]

Experimental Protocols

This section details established methodologies for the synthesis, purification, and analysis of **7-Methylxanthine**.

Synthesis of 7-Methylxanthine

2.1.1. Chemical Synthesis: N-Methylation of Xanthine

This protocol outlines a general procedure for the chemical synthesis of **7-Methylxanthine** via N-methylation of xanthine.

- **Dissolution:** Dissolve the xanthine precursor in a suitable aprotic solvent such as dimethylformamide (DMF).
- **Deprotonation:** Add a base, for example, potassium carbonate, to the solution and stir at room temperature to deprotonate the N-H protons of the xanthine ring.
- **Methylation:** Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise to the reaction mixture.
- **Reaction:** Heat the mixture to the desired temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Workup:** Upon completion, cool the mixture to room temperature and pour it into water.

- Extraction: Extract the product with a suitable organic solvent like chloroform or ethyl acetate.
- Purification: Purify the crude product by column chromatography or recrystallization.

2.1.2. Biosynthesis from Caffeine using Engineered E. coli

This protocol describes a whole-cell biocatalysis approach for producing **7-Methylxanthine** from caffeine.

- Cell Culture: Cultivate an engineered E. coli strain harboring the necessary N-demethylase genes in a suitable growth medium (e.g., Luria-Bertani broth) with appropriate antibiotic selection.
- Cell Harvest: Harvest the cells by centrifugation upon reaching the desired optical density.
- Resting Cell Reaction: Resuspend the cell pellet in a reaction buffer (e.g., potassium phosphate buffer) containing the caffeine substrate.
- Bioconversion: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with shaking. Monitor the conversion of caffeine to **7-Methylxanthine** over time using HPLC.
- Product Isolation: After the reaction is complete, separate the cells from the supernatant by centrifugation.
- Purification: The supernatant containing **7-Methylxanthine** can be purified using methods like preparative HPLC.

Purification and Analysis

2.2.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is commonly used for the analysis and purification of **7-Methylxanthine**.

- Column: A C18 column (e.g., Newcrom R1) is suitable for separation.[5]

- **Mobile Phase:** A typical mobile phase consists of a mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid or, for Mass Spectrometry (MS) compatibility, formic acid.[5] A gradient elution can be employed for complex mixtures, for instance, starting with a higher aqueous phase and gradually increasing the organic phase.[6][7] One specific method utilizes a mobile phase of 7.5:92.5:0.5 (v/v/v) methanol-water-acetic acid at a flow rate of 0.5 mL/min for analytical purposes.[8]
- **Detection:** UV detection at approximately 270-275 nm is effective for quantifying **7-Methylxanthine**. [7]
- **Sample Preparation:** Urine samples can be prepared for analysis by solid-phase extraction (SPE) using RP-18 phases.[8]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and confirmation of **7-Methylxanthine**.

- **¹H NMR:** The ¹H NMR spectrum of **7-Methylxanthine** in DMSO-d₆ typically shows characteristic peaks for the methyl protons and the C-H proton of the imidazole ring.[9] Published data reports shifts at approximately 3.91 ppm (methyl group) and 7.84 ppm (imidazole proton).[3]
- **¹³C NMR:** ¹³C NMR spectroscopy provides further structural confirmation by identifying the chemical shifts of all carbon atoms in the molecule.
- **Sample Preparation:** For NMR analysis, the purified compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆. [9]

Signaling Pathways and Mechanism of Action

The primary pharmacological action of **7-Methylxanthine** is its non-selective antagonism of adenosine receptors. This mechanism is central to its physiological effects, particularly its influence on myopia progression.

Adenosine Receptor Antagonism

7-Methylxanthine acts as a competitive antagonist at all four subtypes of adenosine receptors (A1, A2A, A2B, and A3).[10] These receptors are G-protein coupled receptors (GPCRs) that are ubiquitously expressed and play crucial roles in various physiological processes. The antagonism of these receptors by **7-Methylxanthine** is thought to be the basis for its observed biological activities.

A radioligand binding assay can be used to determine the affinity of **7-Methylxanthine** for adenosine receptors. This competitive binding assay involves incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of **7-Methylxanthine**. [11][12] The displacement of the radioligand is measured to calculate the inhibitory constant (K_i) of **7-Methylxanthine**. [11]

Role in Myopia and Scleral Remodeling

A growing body of evidence suggests that **7-Methylxanthine** can slow the progression of myopia.[4] This effect is attributed to its influence on the structural integrity of the sclera, the outer protective layer of the eye.

3.2.1. Impact on Scleral Extracellular Matrix

Studies have shown that all four subtypes of adenosine receptors are present in human scleral fibroblasts.[10] The antagonism of these receptors by **7-Methylxanthine** is believed to modulate the activity of these fibroblasts, which are responsible for synthesizing and maintaining the scleral extracellular matrix (ECM). Specifically, **7-Methylxanthine** treatment has been associated with:

- **Increased Collagen Production:** An increase in the concentration of collagen in the posterior sclera.[13][14]
- **Altered Collagen Fibril Diameter:** An increase in the diameter of collagen fibrils in the posterior sclera.[13][14]

These changes in the scleral ECM are thought to increase the biomechanical strength of the sclera, making it more resistant to the axial elongation that characterizes myopia progression.

3.2.2. Proposed Signaling Pathway in Scleral Fibroblasts

The binding of adenosine to its receptors on scleral fibroblasts initiates downstream signaling cascades that influence ECM remodeling. While the precise pathways are still under investigation, a proposed mechanism involves the modulation of cyclic AMP (cAMP) levels. Adenosine A2A and A2B receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. Conversely, A1 and A3 receptors are coupled to Gi proteins, and their activation inhibits adenylyl cyclase, decreasing cAMP levels.

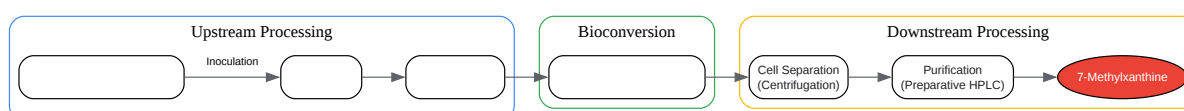
By acting as a non-selective antagonist, **7-Methylxanthine** blocks these adenosine-mediated effects. The resulting alteration in cAMP signaling is hypothesized to influence the expression of genes involved in collagen synthesis and ECM turnover, ultimately leading to the observed changes in scleral structure. There is also evidence suggesting a potential interaction with the Transforming Growth Factor-beta (TGF- β) signaling pathway, a key regulator of fibrosis and ECM production, although the direct effect of **7-methylxanthine** on this pathway in scleral fibroblasts requires further elucidation.[15]

Caffeine Metabolism

7-Methylxanthine is a key intermediate in the metabolic breakdown of caffeine. The primary pathway involves the demethylation of caffeine to paraxanthine, followed by further metabolism to **7-methylxanthine**.

Visualizations

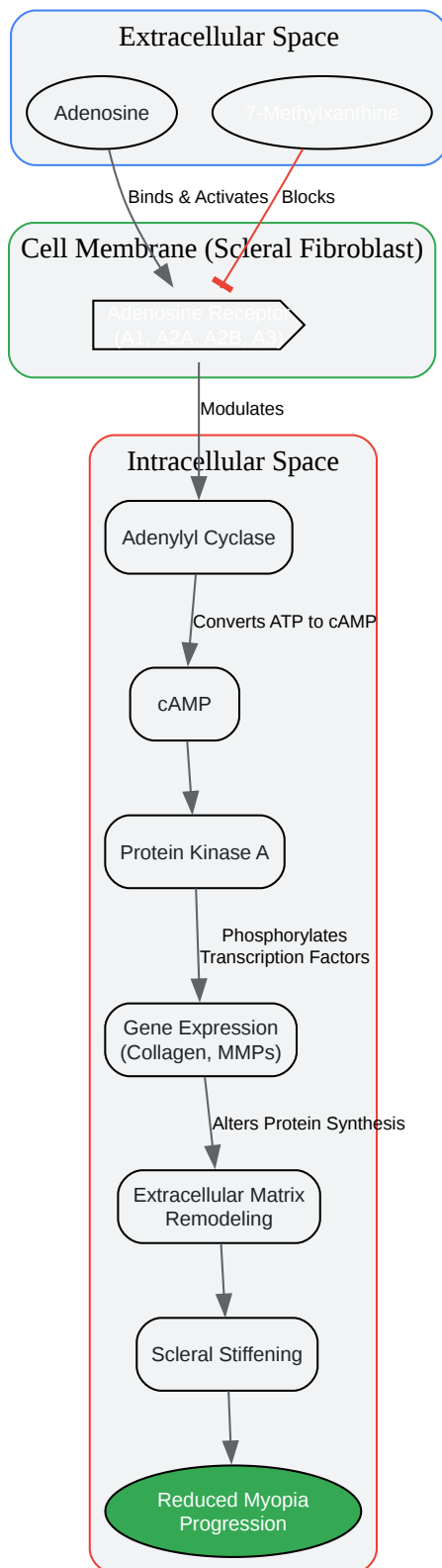
Experimental Workflow: Biosynthesis of 7-Methylxanthine



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Caption: Workflow for the biosynthetic production of **7-Methylxanthine**.

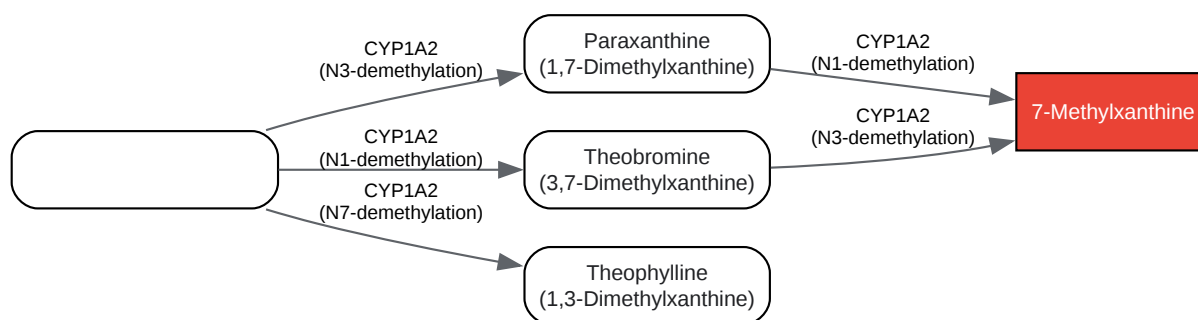
Signaling Pathway: 7-Methylxanthine in Scleral Remodeling



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Caption: Proposed signaling pathway of **7-Methylxanthine** in scleral fibroblasts.

Logical Relationship: Caffeine Metabolism to 7-Methylxanthine



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Caption: Major metabolic pathways from caffeine to **7-Methylxanthine**.

Conclusion

7-Methylxanthine is a multifaceted molecule with a well-defined chemical profile and established analytical and synthetic routes. Its role as a non-selective adenosine receptor antagonist provides a clear mechanism for its observed physiological effects, most notably its potential to mitigate the progression of myopia through the modulation of scleral extracellular matrix remodeling. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals. Further investigation into the specific downstream effects of adenosine receptor subtype antagonism in scleral tissue will be crucial for the continued development of **7-Methylxanthine** as a potential therapeutic agent.

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- To cite this document: BenchChem. [7-Methylxanthine CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127787#7-methylxanthine-cas-number-and-chemical-identifiers]

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